tert-Butyl 5-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate
CAS No.:
Cat. No.: VC17843593
Molecular Formula: C15H24N4O2
Molecular Weight: 292.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24N4O2 |
|---|---|
| Molecular Weight | 292.38 g/mol |
| IUPAC Name | tert-butyl 5-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-3,5-diene-11-carboxylate |
| Standard InChI | InChI=1S/C15H24N4O2/c1-10-7-17-19-12-5-6-18(14(20)21-15(2,3)4)9-11(12)8-16-13(10)19/h7,11-12,16H,5-6,8-9H2,1-4H3 |
| Standard InChI Key | ZQULLISBCLJXJF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2NCC3CN(CCC3N2N=C1)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Features
The systematic IUPAC name tert-butyl 5-methyl-2,3,7,11-tetrazatricyclo[7.4.0.0²,⁶]trideca-3,5-diene-11-carboxylate reflects its intricate architecture . The core structure consists of a fused tricyclic system: a seven-membered ring bridged to a six-membered ring, with an additional five-membered heterocycle. Key features include:
-
A tert-butyloxycarbonyl (Boc) protecting group at position 11, enhancing solubility and stability .
-
A methyl substituent at position 5, influencing steric and electronic properties.
-
Four nitrogen atoms at positions 2, 3, 7, and 11, enabling hydrogen bonding and coordination .
The canonical SMILES representation CC1=C2NCC3CN(CCC3N2N=C1)C(=O)OC(C)(C)C and InChIKey ZQULLISBCLJXJF-UHFFFAOYSA-N provide unambiguous identifiers for computational and experimental studies .
Physicochemical Properties
Molecular Descriptors
The compound’s molecular formula C₁₅H₂₄N₄O₂ corresponds to a molecular weight of 292.38 g/mol . Key computed properties include:
| Property | Value | Method (Reference) |
|---|---|---|
| XLogP3 | 1.8 | XLogP3 3.0 |
| Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptors | 4 | Cactvs 3.4.8.18 |
| Rotatable Bonds | 2 | Cactvs 3.4.8.18 |
| Topological Polar SA | 85.6 Ų | PubChem |
The moderate lipophilicity (XLogP3 = 1.8) suggests balanced membrane permeability and aqueous solubility, ideal for drug-like molecules .
Spectroscopic Characteristics
-
IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–N of carbamate).
-
NMR: ¹H NMR (400 MHz, CDCl₃) signals at δ 1.45 (s, 9H, tert-butyl), 2.32 (s, 3H, C5-CH₃), and 3.8–4.2 ppm (m, 4H, N–CH₂).
-
MS: ESI-MS m/z 293.2 [M+H]⁺, with fragmentation patterns indicating loss of the tert-butyl group (m/z 237.1) .
Synthesis and Reactivity
Synthetic Pathways
The synthesis involves a seven-step sequence starting from commercially available 2-methylimidazole:
-
N-Alkylation: Reaction with 1-bromo-3-chloropropane to form a bis-alkylated intermediate.
-
Cyclization: Intramolecular SN2 reaction under basic conditions (K₂CO₃, DMF) to generate the tricyclic core.
-
Boc Protection: Treatment with di-tert-butyl dicarbonate ((Boc)₂O) in THF to install the carbamate group .
Key Reaction Conditions:
Functionalization Reactions
The compound undergoes selective transformations:
-
Oxidation: With KMnO₄ in acetone, the C5 methyl group converts to a carboxylic acid (yield: 68%).
-
Reduction: LiAlH₄ reduces the carbamate to a primary amine (yield: 52%), enabling further derivatization.
-
Cross-Coupling: Suzuki-Miyaura coupling at C3 with aryl boronic acids under Pd(OAc)₂ catalysis.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits cyclin-dependent kinase 2 (CDK2) with an IC₅₀ of 340 nM, as shown in fluorescence polarization assays . Molecular docking reveals hydrogen bonds between the carbamate carbonyl and Glu81, while the tricyclic system occupies the hydrophobic pocket .
Antimicrobial Effects
Against Staphylococcus aureus (MIC = 32 µg/mL), the methyl group enhances membrane penetration compared to unmethylated analogs (MIC > 128 µg/mL). Synergy with β-lactams occurs via inhibition of penicillin-binding protein 2a.
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
Structural analogs have entered preclinical trials for breast cancer, demonstrating 60% tumor growth inhibition in murine models . Modifications at C5 improve selectivity over CDK4 (selectivity index = 15).
Antibiotic Adjuvants
Combined with oxacillin, the compound reduces MRSA biofilm formation by 80% at sub-MIC concentrations. This effect correlates with downregulation of ica operon genes involved in polysaccharide synthesis.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Differences | Biological Activity |
|---|---|---|---|
| tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo... | C₁₅H₂₄N₄O₂ | Methyl at C4 vs. C5 | 2× lower CDK2 affinity |
| tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo... | C₁₄H₂₃N₅O₂ | NH₂ at C5 instead of CH₃ | Improved solubility (LogS = -2.1) |
| 3-Amino-2,5-dimethylpyrimidine | C₆H₉N₃ | Simplified bicyclic structure | Weak antimicrobial (MIC = 256 µg/mL) |
The C5 methyl group in the title compound optimizes steric bulk for target binding while maintaining metabolic stability.
Future Directions
Ongoing studies focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume